4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Description
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C21H19ClFN5O2 and its molecular weight is 427.86. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Triazole derivatives have been explored for their antimicrobial and antifungal properties. For example, novel triazole derivatives were synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, thiazole-aminopiperidine hybrid analogues were designed as Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of triazole compounds in treating tuberculosis (Jeankumar et al., 2013).
Neuroleptic Activity
Triazole derivatives have also been investigated for potential neuroleptic activity. A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds, which share structural similarities with the compound of interest, were synthesized and evaluated for potential neuroleptic activity, showing promising results (Hino et al., 1988).
Chemical Synthesis and Material Science
Research on triazole derivatives extends into material science and chemistry, focusing on the synthesis and properties of these compounds for various applications. For instance, solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates have been synthesized, demonstrating the versatility of triazole compounds in material science (Gauci & Magri, 2022).
Anticancer Properties
Furthermore, benzochromene derivatives, akin to the triazole structure, have been explored for their anti-proliferative properties and DNA binding, indicating a potential for cancer treatment. These compounds have shown to induce apoptosis in colorectal cancer cell lines, suggesting their utility in chemotherapeutic applications (Ahagh et al., 2019).
properties
IUPAC Name |
4-chloro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-6-4-14(5-7-15)20(29)24-17-8-10-27(11-9-17)21(30)19-13-28(26-25-19)18-3-1-2-16(23)12-18/h1-7,12-13,17H,8-11H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXPTQQJRJBYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide |
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